molecular formula C25H27ClN2O4S B8321549 6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid CAS No. 133276-60-5

6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hexanoic acid

Cat. No. B8321549
M. Wt: 487.0 g/mol
InChI Key: OXTRWYUMANEPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05426119

Procedure details

1.9 g of 6-(4-(2-aminoethyl)phenyl)-6-(3-pyridyl)hexanoic acid are suspended in 150 ml of dioxan and 20 ml of 5% potassium carbonate solution are added thereto. 1.54 g of 4-chlorobenzenesulphonic acid chloride in 20 ml of dioxan are added to this mixture at ambient temperature. After 5 hours it is rotary evaporated to dryness, the residue is taken up in a little sodium hydroxide solution and then precipitated with dilute acetic acid. The precipitate is collected, dried and then chromatographed over a silica gel column using chloroform/methanol (10:1) as eluant.
Name
6-(4-(2-aminoethyl)phenyl)-6-(3-pyridyl)hexanoic acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([S:37](Cl)(=[O:39])=[O:38])=[CH:33][CH:32]=1>O1CCOCC1>[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([S:37]([NH:1][CH2:2][CH2:3][C:4]2[CH:5]=[CH:6][C:7]([CH:10]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:8][CH:9]=2)(=[O:39])=[O:38])=[CH:33][CH:32]=1 |f:1.2.3|

Inputs

Step One
Name
6-(4-(2-aminoethyl)phenyl)-6-(3-pyridyl)hexanoic acid
Quantity
1.9 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)C(CCCCC(=O)O)C=1C=NC=CC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.54 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 hours it is rotary evaporated to dryness
Duration
5 h
CUSTOM
Type
CUSTOM
Details
precipitated with dilute acetic acid
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chromatographed over a silica gel column

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCC1=CC=C(C=C1)C(CCCCC(=O)O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.